molecular formula C11H6F4N2O2 B12906440 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide CAS No. 143320-20-1

2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide

Cat. No.: B12906440
CAS No.: 143320-20-1
M. Wt: 274.17 g/mol
InChI Key: TUPKSWKDNCGQNZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide is a fluorinated organic compound that features both trifluoromethyl and oxazole groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-4-fluorophenyl ketone with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoroacetic anhydride or trifluoromethyl iodide under controlled conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxazole derivatives with different oxidation states.

    Reduction: Formation of reduced oxazole derivatives.

    Hydrolysis: Formation of 2-(4-fluorophenyl)oxazole-5-carboxylic acid and trifluoroacetamide.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
  • 2,2,2-Trifluoroacetophenone
  • 4-Fluoroaniline

Uniqueness

2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide is unique due to the combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical and physical properties

Properties

CAS No.

143320-20-1

Molecular Formula

C11H6F4N2O2

Molecular Weight

274.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide

InChI

InChI=1S/C11H6F4N2O2/c12-7-3-1-6(2-4-7)9-16-5-8(19-9)17-10(18)11(13,14)15/h1-5H,(H,17,18)

InChI Key

TUPKSWKDNCGQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)NC(=O)C(F)(F)F)F

Origin of Product

United States

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